molecular formula C7H8FN3 B1287598 1-(2-Fluorophenyl)guanidine CAS No. 41213-65-4

1-(2-Fluorophenyl)guanidine

Cat. No.: B1287598
CAS No.: 41213-65-4
M. Wt: 153.16 g/mol
InChI Key: GOKVJPDWTFRCEV-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

1-(2-Fluorophenyl)guanidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The guanidinium group in this compound is known for its ability to form strong hydrogen bonds and ionic interactions with anions, which is crucial for its recognition and binding by proteins and enzymes . This compound can interact with phosphodiester hydrolyzing enzymes and RNA and DNA binding proteins, enhancing the cleavage of phosphodiesters . The specific patterns of hydrogen bonding and the basicity of the guanidine functional group allow this compound to play several key roles in recognition and catalysis.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Guanidine derivatives, including this compound, have been shown to interfere with mitochondrial function by inhibiting calcium transport across mitochondrial membranes . This inhibition can affect energy transduction and cellular metabolic processes. Additionally, guanidinium-rich scaffolds facilitate cellular translocation and delivery of bioactive cargos through biological barriers, impacting cellular uptake and permeability .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The guanidine functional group in this compound can act as both a nucleophile and an electrophile, allowing it to participate in various chemical reactions . Upon protonation, guanidine forms a guanidinium cation, which can interact with negatively charged biomolecules through ionic interactions and hydrogen bonding . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Guanidine derivatives are known to be relatively stable, but their long-term effects on cellular function can vary . Studies have shown that guanidine derivatives can inhibit mitochondrial calcium transport, leading to changes in cellular metabolism over time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular uptake and translocation of bioactive molecules . At higher doses, it can lead to toxic or adverse effects, including inhibition of mitochondrial function and disruption of cellular metabolic processes . Understanding the dosage effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as guanylurea hydrolase, which transforms guanylurea to guanidine . Guanidine can then be further metabolized to carboxyguanidine, allophanate, ammonia, and carbon dioxide . These metabolic pathways highlight the role of this compound in nitrogen metabolism and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Guanidine derivatives are known to interact with cell surface counterparts through charge pairing and hydrogen bonding, facilitating their cellular uptake and distribution . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to yield the desired guanidine . Industrial production methods often employ transition-metal-catalyzed reactions, such as the catalytic guanylation of amines with carbodiimides . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

1-(2-Fluorophenyl)guanidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(2-Fluorophenyl)guanidine can be compared with other guanidine derivatives and fluorophenyl compounds:

Properties

IUPAC Name

2-(2-fluorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKVJPDWTFRCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607049
Record name N''-(2-Fluorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41213-65-4
Record name N''-(2-Fluorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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